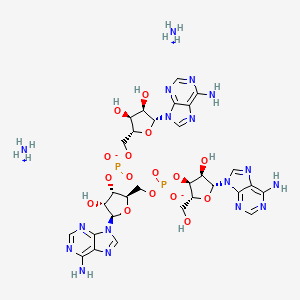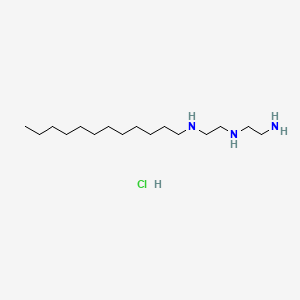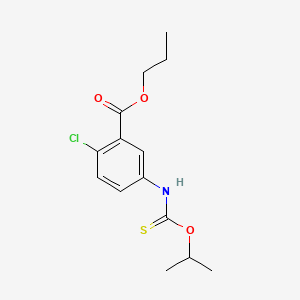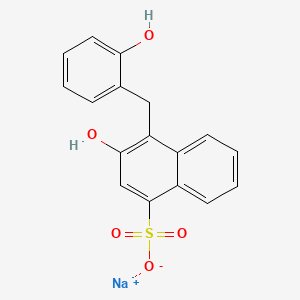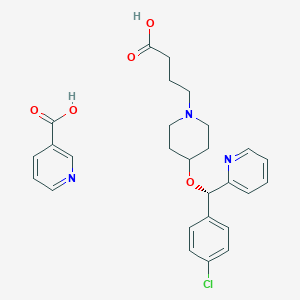
Bepotastine nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bepotastine nicotinate is a second-generation antihistamine used primarily for the treatment of allergic rhinitis, urticaria, and pruritus. It is a selective antagonist of the histamine 1 receptor and is known for its non-sedating properties. This compound is available in both oral and ophthalmic formulations, making it versatile for treating various allergic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bepotastine nicotinate involves several key steps. One of the primary intermediates is (S)-4-chlorophenylpyridylmethanol. This intermediate is synthesized using a biocatalytic approach with engineered alcohol dehydrogenase, which has been optimized for high activity and selectivity . The reaction conditions include specific pH, temperature, buffer, and metal ions to achieve high enantiomeric excess and yield.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts and chemical synthesis. The process is designed to be efficient and scalable, with high space-time yields. The use of engineered enzymes allows for the production of key intermediates with high purity and yield, making the process suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
Bepotastine nicotinate undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of alcohol groups to ketones or aldehydes.
Reduction: Involves the conversion of ketones or aldehydes to alcohols.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which are used in further synthesis or as active pharmaceutical ingredients.
Applications De Recherche Scientifique
Bepotastine nicotinate has several scientific research applications, including:
Chemistry: Used as a model compound for studying selective histamine 1 receptor antagonists.
Biology: Used in research on allergic reactions and inflammation.
Medicine: Used in clinical studies for the treatment of allergic rhinitis, urticaria, and pruritus.
Industry: Used in the development of new antihistamine formulations and delivery systems.
Mécanisme D'action
Bepotastine nicotinate exerts its effects by selectively antagonizing the histamine 1 receptor. This prevents the binding of histamine, a key mediator of allergic reactions, to its receptor, thereby inhibiting the release of inflammatory mediators such as leukotrienes and cytokines. The compound also stabilizes mast cells, preventing their degranulation and subsequent release of histamine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar non-sedating properties.
Loratadine: Known for its long-lasting effects and minimal sedation.
Fexofenadine: A non-sedating antihistamine with a high safety profile.
Uniqueness
Bepotastine nicotinate is unique due to its dual formulation availability (oral and ophthalmic), making it versatile for treating both systemic and localized allergic conditions. Additionally, its high selectivity for the histamine 1 receptor and minimal interaction with other receptors contribute to its favorable safety and efficacy profile .
Propriétés
Numéro CAS |
1206695-39-7 |
|---|---|
Formule moléculaire |
C27H30ClN3O5 |
Poids moléculaire |
512.0 g/mol |
Nom IUPAC |
4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H25ClN2O3.C6H5NO2/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;8-6(9)5-2-1-3-7-4-5/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-4H,(H,8,9)/t21-;/m0./s1 |
Clé InChI |
KMLYDGIAPQGTQZ-BOXHHOBZSA-N |
SMILES isomérique |
C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC(=CN=C1)C(=O)O |
SMILES canonique |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC(=CN=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12691329.png)
